molecular formula C13H13N5O2S B4347890 N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-5-carboxamide

N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B4347890
M. Wt: 303.34 g/mol
InChI Key: OBLFWQKEWKDPTH-UHFFFAOYSA-N
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Description

N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-5-carboxamide is an intriguing compound with multifaceted applications in various scientific domains. This compound features a unique arrangement of functional groups and heterocyclic rings, offering a broad spectrum of chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps. These might include:

  • Formation of the Thieno[2,3-d]pyrimidine Core: : This step often begins with the condensation of appropriate 2,6-dimethyl substituted anilines and thiophene-2-carboxylic acid derivatives under acidic conditions.

  • Functional Group Modifications: : Subsequent steps involve the selective oxidation or reduction reactions to introduce the oxo functionalities.

  • Pyrazole Ring Formation: : The final steps include the condensation with pyrazole-5-carboxylic acid derivatives under dehydrating conditions, often facilitated by catalysts such as EDCI or DCC.

Industrial Production Methods

Industrial-scale synthesis of this compound would involve optimization of reaction conditions to enhance yield and purity. This may include:

  • Automated Reaction Setup: : Using continuous flow reactors to maintain precise control over reaction parameters.

  • Purification Techniques: : Implementing high-performance liquid chromatography (HPLC) for product purification.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: : The oxo group in the thieno[2,3-d]pyrimidine core can undergo redox reactions, altering the electronic properties of the compound.

  • Nucleophilic Substitution: : The amide and pyrazole groups can participate in nucleophilic substitution, leading to various derivatives.

  • Cyclization: : Under suitable conditions, this compound can form additional ring structures.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Catalysts: : EDCI, DCC for dehydration; palladium on carbon for hydrogenation.

Major Products

The major products formed from these reactions vary depending on the specific functional groups targeted, but include various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

  • Synthesis of Novel Materials: : This compound's unique structure makes it a building block for novel organic materials.

  • Catalysis: : It can serve as a ligand in coordination complexes, potentially catalyzing a range of reactions.

Biology

  • Biomolecular Interaction Studies: : The compound's structure allows it to bind with biological macromolecules, making it useful in studying protein-ligand interactions.

Medicine

  • Drug Development: : Its biological activity can be harnessed for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

  • Specialty Chemicals: : It can be used in the production of high-value chemicals due to its unique reactivity profile.

Mechanism of Action

The exact mechanism by which N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-5-carboxamide exerts its effects depends on its application. Generally, the compound may interact with molecular targets such as enzymes, proteins, or nucleic acids, altering their activity through:

  • Binding to Active Sites: : Modulating enzyme activity by competing with natural substrates.

  • Altering Protein Conformations: : Inducing conformational changes that affect protein function.

  • Pathway Involvement: : Participating in or modulating biochemical pathways.

Comparison with Similar Compounds

Comparing N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-5-carboxamide with other similar compounds can highlight its unique properties:

  • Similar Compounds: : Thieno[2,3-d]pyrimidine derivatives, pyrazole carboxamide derivatives.

  • Uniqueness: : The combination of thieno[2,3-d]pyrimidine and pyrazole carboxamide in a single molecule offers distinct chemical and biological reactivities not observed in simpler analogs.

The intricate architecture and multifaceted utility of this compound make it a valuable compound in various fields of scientific research.

Properties

IUPAC Name

N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2S/c1-7-6-9-12(21-7)15-8(2)18(13(9)20)16-11(19)10-4-5-14-17(10)3/h4-6H,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLFWQKEWKDPTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=C(N(C2=O)NC(=O)C3=CC=NN3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 4
N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 6
N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-5-carboxamide

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